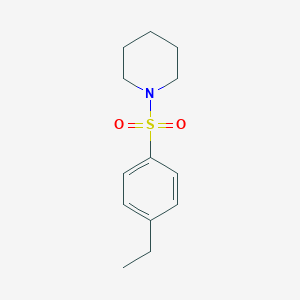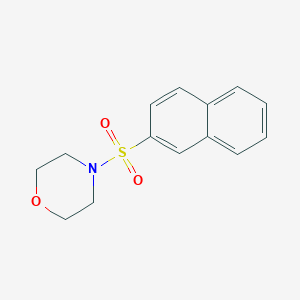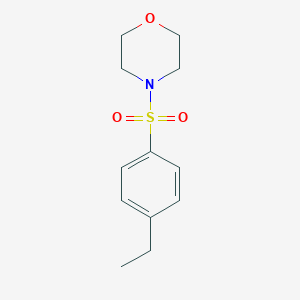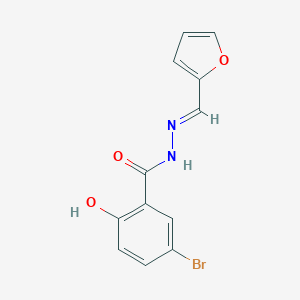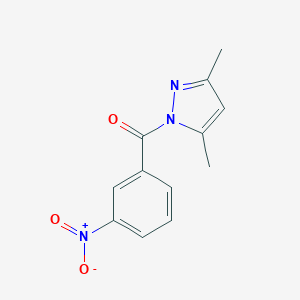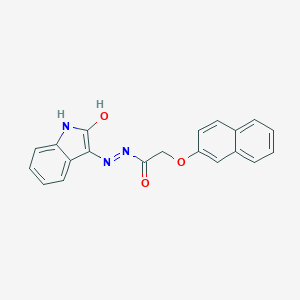
2-(naphthalen-2-yloxy)-N'-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(naphthalen-2-yloxy)-N'-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide is a novel chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Applications De Recherche Scientifique
Anticancer Properties
- A study conducted by Salahuddin et al. (2014) explored the synthesis and characterization of related compounds for potential anticancer applications. They evaluated these compounds in vitro for anticancer activity using the NCI 60 Cell screen on various cell lines. One of the compounds was found to be most active against breast cancer cell lines, suggesting potential applications in cancer therapy (Salahuddin et al., 2014).
Antiviral Properties
- El‐Sayed et al. (2010) synthesized new derivatives and evaluated their antiviral activities against HCV and HIV viruses. This study demonstrates the potential of such compounds in antiviral therapy (El‐Sayed et al., 2010).
Antimicrobial Activities
- Gupta and Chaudhary (2013) reported on the synthesis of related compounds, which were subsequently screened for antimicrobial activity. The study highlighted the potential of these compounds in combating microbial infections (Gupta & Chaudhary, 2013).
Anti-Parkinson’s Activity
- Gomathy et al. (2012) synthesized novel derivatives and studied their anti-Parkinson's activity. The study involved in vitro and in vivo screening, indicating the potential use of these compounds in treating Parkinson's disease (Gomathy et al., 2012).
Antibacterial and Antioxidant Activities
- Venkatesan et al. (2012) conducted a study on Schiff base derivatives, including those related to your compound of interest, and evaluated their antibacterial and antioxidant activities. This research adds to the potential utility of these compounds in both antibacterial applications and as antioxidants (Venkatesan et al., 2012).
Propriétés
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-18(12-26-15-10-9-13-5-1-2-6-14(13)11-15)22-23-19-16-7-3-4-8-17(16)21-20(19)25/h1-11,21,25H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJZDDTYDVBSJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)
![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)
![12-Acetylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B352179.png)

![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)
![2-(4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B352192.png)
![2-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B352194.png)

